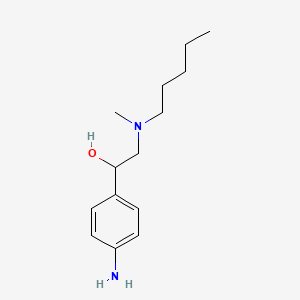
alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol is a chemical compound with a complex structure that includes an amino group, a phenyl ring, and a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol typically involves multi-step organic reactions. One common method includes the reaction of p-aminophenol with an appropriate alkylating agent to introduce the pentyl chain. This is followed by the introduction of the aminoethanol group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenyl ring can be reduced to form cyclohexyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as alkyl halides are employed.
Major Products
The major products formed from these reactions include nitro derivatives, cyclohexyl derivatives, and various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity to receptors. The pentyl chain provides hydrophobic interactions, enhancing the compound’s stability and solubility in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
P-Aminophenyl-Alpha-D-Galactopyranoside: Similar in structure but contains a galactopyranoside moiety.
4-Aminophenyl α-D-mannopyranoside: Contains a mannopyranoside group instead of the pentyl chain.
Uniqueness
Alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
108620-72-0 |
|---|---|
Fórmula molecular |
C14H24N2O |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-2-[methyl(pentyl)amino]ethanol |
InChI |
InChI=1S/C14H24N2O/c1-3-4-5-10-16(2)11-14(17)12-6-8-13(15)9-7-12/h6-9,14,17H,3-5,10-11,15H2,1-2H3 |
Clave InChI |
YBDHLZHWARLIGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(C)CC(C1=CC=C(C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

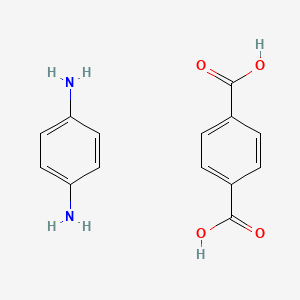



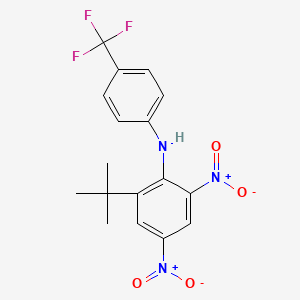
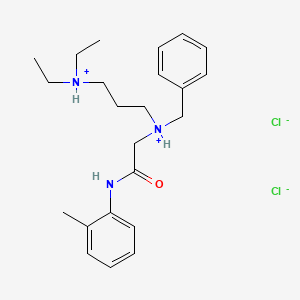
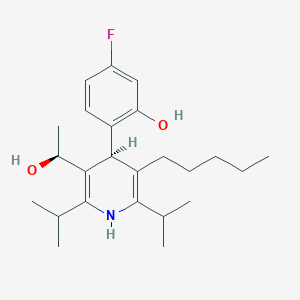



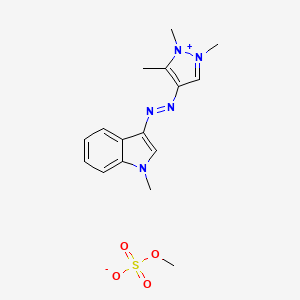
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
